7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol
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Overview
Description
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol is an organic compound featuring a trifluoromethyl group attached to a benzofuran ring. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making it a valuable functional group in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzofuran derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like cesium fluoride and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may involve the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: The compound is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by blocking their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Trifluoromethylbenzene: Another compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Features a trifluoromethyl group attached to a phenol ring.
Trifluoromethylcoumarin: Contains a trifluoromethyl group within a coumarin structure.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol is unique due to its benzofuran ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7,13H,4H2 |
InChI Key |
ZHRYCVCASICONT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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